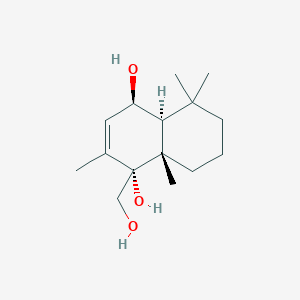

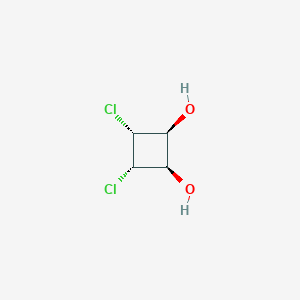

(1R,2S,3R,4S)-3,4-Dichlorocyclobutane-1,2-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R,2S,3R,4S)-3,4-Dichlorocyclobutane-1,2-diol is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a cyclobutane derivative that contains two chlorine atoms and two hydroxyl groups. It is also known as DCB, and it has a molecular formula of C4H6Cl2O2.

Wirkmechanismus

DCB inhibits glyoxalase I by binding to the active site of the enzyme and blocking its catalytic activity. This results in the accumulation of methylglyoxal, which can cause cellular damage through the formation of advanced glycation end products (AGEs). DCB has also been shown to inhibit the activity of other enzymes, such as lactate dehydrogenase and alcohol dehydrogenase, although the mechanism of inhibition is not well understood.

Biochemical and Physiological Effects:

DCB has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis in cancer cells by increasing the levels of reactive oxygen species (ROS) and activating the p38 MAPK pathway. It can also inhibit the growth of bacteria, such as Staphylococcus aureus and Escherichia coli, by disrupting their cell membranes. DCB has been shown to have neuroprotective effects by reducing the levels of oxidative stress and inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

DCB has several advantages for lab experiments. It is a potent and specific inhibitor of glyoxalase I, which makes it a valuable tool for studying the role of this enzyme in various biological processes. It is also relatively stable and easy to handle, which makes it suitable for use in a wide range of experiments. However, DCB has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. It can also inhibit the activity of other enzymes, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on DCB. One area of interest is the development of new inhibitors of glyoxalase I that are more potent and specific than DCB. Another area of interest is the investigation of the effects of DCB on other cellular processes, such as autophagy and DNA repair. DCB has also been shown to have potential as an antiviral agent, and further research in this area could lead to the development of new treatments for viral infections.

Synthesemethoden

DCB can be synthesized through several methods, including the reaction of dichloroacetyl chloride with diethyl oxalate, the reaction of 1,2-dichloroethane with ethylene glycol, and the reaction of 1,2-dichloroethane with sodium hydroxide. However, the most commonly used method is the reaction of dichloroacetic acid with ethylene glycol. This method involves the addition of dichloroacetic acid to a mixture of ethylene glycol and a strong base, such as sodium hydroxide or potassium hydroxide. The resulting mixture is then heated under reflux, and DCB is formed as a white crystalline solid.

Wissenschaftliche Forschungsanwendungen

DCB has been widely used in scientific research due to its unique properties. It is a potent inhibitor of glyoxalase I, an enzyme that is involved in the detoxification of methylglyoxal, a reactive metabolite that can cause cellular damage. DCB has been used to study the role of glyoxalase I in various biological processes, including cancer, diabetes, and aging. It has also been used to investigate the effects of methylglyoxal on cellular signaling pathways and gene expression.

Eigenschaften

CAS-Nummer |

135559-05-6 |

|---|---|

Molekularformel |

C4H6Cl2O2 |

Molekulargewicht |

156.99 g/mol |

IUPAC-Name |

(1R,2S,3R,4S)-3,4-dichlorocyclobutane-1,2-diol |

InChI |

InChI=1S/C4H6Cl2O2/c5-1-2(6)4(8)3(1)7/h1-4,7-8H/t1-,2+,3+,4- |

InChI-Schlüssel |

BGSZQAHCDRWNIY-DUHBMQHGSA-N |

Isomerische SMILES |

[C@H]1([C@@H]([C@H]([C@H]1Cl)Cl)O)O |

SMILES |

C1(C(C(C1Cl)Cl)O)O |

Kanonische SMILES |

C1(C(C(C1Cl)Cl)O)O |

Synonyme |

1,2-Cyclobutanediol,3,4-dichloro-,(1alpha,2alpha,3beta,4beta)-(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate](/img/structure/B161189.png)